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Cat. No.: B054010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methylindan, also known by its IUPAC name 5-methyl-2,3-dihydro-1H-indene, is an aromatic

hydrocarbon compound. It consists of a benzene ring fused to a cyclopentane ring, with a

methyl group attached to the benzene ring. Structurally, it is a derivative of indan. This

document provides a comprehensive overview of its chemical and physical properties,

structural details, and representative experimental protocols for its synthesis and analysis,

designed for a technical audience. Its applications are primarily in the realm of flavorings,

where it is used in products like soy sauce.[1][2]

Chemical Structure
The structure of 5-Methylindan is characterized by a bicyclic system where a five-membered

aliphatic ring is fused to a benzene ring. A methyl group is substituted at the 5th position of the

indan core.

Key Identifiers:

IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[3][4]

CAS Number: 874-35-1[1][2][3][4][5][6]

Synonyms: 5-Methylindane, Indan, 5-methyl-, 2,3-dihydro-5-methyl-1H-indene[2][3][4][5]
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Molecular Formula: C₁₀H₁₂[1][3][4][6]

InChIKey: RFXBCGVZEJEYGG-UHFFFAOYSA-N[3][4][5]

Figure 1: 2D Chemical Structure of 5-Methylindan.

Physicochemical Properties
The quantitative physicochemical properties of 5-Methylindan are summarized below. It is

important to note the significant discrepancies in reported melting and boiling points across

different sources, which may be attributable to different experimental conditions or sample

purity.

Property Value Source(s)

Molecular Weight 132.20 g/mol [1][3]

132.2023 g/mol [4]

132.205 g/mol [6]

Melting Point 57-59 °C [1][2]

-93 °C [7]

Boiling Point 204.15 °C (rough estimate) [1][2]

110.6 °C [7]

Density 0.9440 g/cm³ [1][2]

Refractive Index 1.5336 [1][2]

Experimental Protocols
This section details representative experimental methodologies for the synthesis and analysis

of 5-Methylindan.

Synthesis of 5-Methylindan
A method for the synthesis of 5-Methylindan has been reported in The Journal of Organic

Chemistry (1988, 53, p. 4531).[1][2][6] While the specific protocol from this publication is not
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detailed here, a general and representative procedure for the synthesis of substituted indanes

often involves a Friedel-Crafts reaction followed by reduction and cyclization. The following is a

generalized workflow.
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Figure 2: Generalized workflow for the synthesis of 5-Methylindan.
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Methodology:

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

Friedel-Crafts Acylation: Toluene and a Lewis acid catalyst (e.g., aluminum chloride) are

cooled in an appropriate solvent. Acryloyl chloride is added dropwise from the funnel,

maintaining a low temperature. The reaction is then allowed to warm to room temperature

and stirred until completion.

Reduction: The intermediate from the acylation step is subjected to reduction, for example,

via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen

pressure, to reduce the double bond.

Cyclization: The reduced intermediate is treated with a strong acid, such as sulfuric acid or

polyphosphoric acid, and heated to induce intramolecular cyclization to form the indan ring

system.

Work-up and Purification: The reaction mixture is quenched with ice water and extracted with

an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over an anhydrous

salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is

then purified by vacuum distillation or column chromatography.

Analysis: The final product's identity and purity are confirmed using spectroscopic methods

as described below.

Analytical Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 5-
Methylindan.
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Figure 3: Experimental workflow for GC-MS analysis of 5-Methylindan.
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Methodology:

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a

volatile organic solvent such as hexane or dichloromethane. Create a working solution by

diluting the stock solution to a final concentration of about 10 µg/mL.[4] Transfer a minimum

of 50 µL to a 1.5 mL glass autosampler vial.[4]

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. An HP-5-ms

(or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm

film thickness) is suitable for this analysis.[5]

GC Conditions:

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

Inlet Temperature: 250 °C.[2][7]

Injection Volume: 1 µL with a splitless time of 0.5 min.[5]

Oven Temperature Program: Start at an initial temperature of 50 °C, hold for 1 minute.

Ramp the temperature at a rate of 10 °C/min up to 300 °C and hold for 2 minutes.[5]

MS Conditions:

MS Transfer Line Temperature: 280 °C.[7]

Ion Source Temperature: 230 °C.[5][7]

Ionization Mode: Electron Ionization (EI) at 70 eV.[5][7]

Scan Range: Scan from m/z 40 to 300.[5]

Data Analysis: The resulting chromatogram will show a peak at a specific retention time

corresponding to 5-Methylindan. The mass spectrum of this peak can be compared to a

reference spectrum (e.g., from the NIST library) to confirm the compound's identity. Key

fragments would be expected at m/z 132 (molecular ion) and 117 (loss of a methyl group).
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Analytical Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 5-Methylindan.

Methodology:

Sample Preparation: For a ¹H NMR spectrum, dissolve 5-10 mg of the purified 5-
Methylindan in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small

vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Transfer the

solution to a 5 mm NMR tube.

Internal Standard: Add an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

Acquisition Parameters (¹³C NMR):

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: Approximately 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 1024 or more, depending on concentration.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and

reference the chemical shifts to the internal standard. The expected ¹H NMR spectrum would

show signals in the aromatic region (around 7.0 ppm), aliphatic protons of the five-

membered ring (triplets around 2.8 and a quintet around 2.0 ppm), and a singlet for the

methyl group (around 2.3 ppm). The ¹³C NMR would show distinct signals for the aromatic,

aliphatic, and methyl carbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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